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Compound of Interest

Compound Name: 3-Fluoro-2-iodobenzaldehyde

Cat. No.: B1438874

An In-depth Technical Guide to 3-Fluoro-2-iodobenzaldehyde

This guide provides a comprehensive overview of the physical, chemical, and safety properties
of 3-Fluoro-2-iodobenzaldehyde, a halogenated aromatic aldehyde of significant interest to
researchers in medicinal chemistry and materials science. As a versatile synthetic building
block, a thorough understanding of its characteristics is paramount for its effective and safe
utilization in the laboratory. This document moves beyond a simple data sheet, offering insights
into the causality behind its properties and providing practical, field-tested protocols for its
handling and application.

Core Chemical Identity

Precise identification is the foundation of all chemical research. 3-Fluoro-2-iodobenzaldehyde
is a distinct isomer within the family of fluorinated and iodinated benzaldehydes. Its unique
substitution pattern dictates its reactivity and physical behavior.

o Systematic Name: 3-Fluoro-2-iodobenzaldehyde

CAS Number: 905808-02-8[1]

Molecular Formula: C7H4FIO[1][2]

Molecular Weight: 250.01 g/mol [2]

Structure (SMILES): O=Cclcccc(F)cll
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« InChl Key: InChl=1S/C7H4FI0/c8-6-2-1-5(4-10)3-7(6)9/h1-4H

The presence of three distinct functional groups—an aldehyde, a fluorine atom, and an iodine
atom—on the benzene ring makes this molecule a valuable synthon. The electron-withdrawing
nature of the aldehyde and fluorine, combined with the reactivity of the carbon-iodine bond in
cross-coupling reactions, provides multiple avenues for synthetic elaboration.

Physicochemical Properties: A Comparative
Overview

The physical properties of a compound govern its handling, purification, and reaction
conditions. While some experimental data for 3-Fluoro-2-iodobenzaldehyde is available,
other parameters are inferred from structurally similar compounds.
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Property Value Source | Context

Based on related isomers like
6-Fluoro-2-iodobenzaldehyde
(off-white powder)[3] and 2-
lodobenzaldehyde (solid).

Physical State Solid (Expected)

The melting points of isomers
vary, e.g., 6-Fluoro-2-

Melting Point Data not available iodobenzaldehyde is 36-40
°CJ[3]. Experimental

determination is required.

Boiling Point 262.3°C at 760 mmHg [1]

For comparison, the related
) ) liquid 3-Fluorobenzaldehyde
Density Data not available )
has a density of 1.17 g/mL at

25 °C[4].

Refractive Index 1.64 [1]

Expected to be soluble in
common organic solvents like
- ) chloroform, methanol, DMSO,
Solubility Data not available
and ethyl acetate, and
insoluble in water, typical for

aromatic aldehydes.

Expert Insight: The high boiling point is characteristic of aromatic compounds with heavy atoms
like iodine, which increase intermolecular van der Waals forces. The lack of a published melting
point highlights the specialized nature of this reagent and underscores the importance of in-
house characterization by researchers upon receiving a new batch.

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a starting
material. While a comprehensive, published dataset for 3-Fluoro-2-iodobenzaldehyde is not
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readily available, we can predict its characteristic spectral features based on established
principles and data from analogous structures.

e 1H NMR (Proton NMR): The spectrum is expected to show three distinct signals in the
aromatic region (approx. 7.0-8.0 ppm) and one singlet for the aldehydic proton further
downfield (approx. 9.9-10.4 ppm). The coupling patterns (doublets, triplets, or multiplets) and
coupling constants (J-values) will be complex due to *H-'H and *H-1°F interactions. The
aldehydic proton signal is a key diagnostic peak. For reference, the aldehydic proton of 3-
Fluorobenzaldehyde appears at 10.00 ppm[5].

e 13C NMR (Carbon NMR): The spectrum should display seven unique carbon signals. The
aldehydic carbon (C=0) will be the most downfield signal (typically 185-195 ppm). The
carbon directly bonded to iodine will be shifted upfield due to the heavy atom effect, while the
carbon bonded to fluorine will show a large one-bond C-F coupling constant (*(JCF = 240-260
Hz), appearing as a doublet.

e F NMR (Fluorine NMR): This experiment is crucial for fluorinated compounds. A single
resonance is expected, and its chemical shift will be indicative of the electronic environment.

e Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be the strong C=0
(carbonyl) stretch of the aldehyde, expected around 1690-1715 cm~1. Additional key bands
include C-H stretches of the aldehyde (~2820 and ~2720 cm~1) and aromatic C=C stretching
vibrations in the 1450-1600 cm~1 region.

e Mass Spectrometry (MS): The molecular ion peak (M*) should be observed at m/z = 250. A
characteristic M-1 peak (loss of the aldehydic proton) is also common. The isotopic pattern
will not be significantly complex as fluorine is monoisotopic and iodine's second isotope is of
very low abundance.

The following diagram illustrates the relationship between the molecule's structure and the
expected spectroscopic data points used for its identification.
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Caption: Correlation of molecular structure with key spectroscopic data.
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Safety, Handling, and Storage Protocols

Authoritative safety data for this specific CAS number is sparse. Therefore, a conservative
approach based on the known hazards of structurally related compounds, such as 2-fluoro-3-
iodobenzaldehyde and other halo-benzaldehydes, is mandated.[6][7][8]

4.1 Hazard Identification
¢ GHS Pictograms:
o Health Hazard
o Exclamation Mark
» Hazard Statements (Anticipated):
o H302: Harmful if swallowed.[6][8]
o H312: Harmful in contact with skin.[8]
o H315: Causes skin irritation.[6]
o H319: Causes serious eye irritation.[6]
o H332: Harmful if inhaled.[8]
o H335: May cause respiratory irritation.[6]
4.2 Protocol for Safe Handling and Storage

This protocol is designed as a self-validating system to minimize exposure and maintain
compound integrity.

» Engineering Controls:

o Causality: The compound is expected to be an irritant and potentially harmful if inhaled as
a dust or vapor.
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o Action: Always handle this chemical inside a certified chemical fume hood with sufficient
airflow. An emergency eyewash station and safety shower must be readily accessible.[9]

o Personal Protective Equipment (PPE):
o Causality: To prevent skin and eye contact.

o Action: Wear nitrile gloves (inspect before use), a lab coat, and chemical safety goggles
that meet appropriate government standards (e.g., EN166 in the EU).[7][10]

e Handling Procedures:
o Causality: Avoids aerosolization of the solid and accidental ingestion.

o Action: Avoid creating dust when weighing or transferring. Use spark-proof tools if there is
any concern about flammable solvents being present. Do not eat, drink, or smoke in the
handling area.[9][11] Wash hands thoroughly after handling.[12]

» Storage Conditions:
o Causality: Aromatic aldehydes can be sensitive to light and air (oxidation).

o Action: Store the container tightly closed in a cool, dry, and well-ventilated area.[7][12] For
long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is
recommended.[13]

The following workflow diagram visualizes the mandatory steps for handling this chemical
reagent in a research environment.
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Caption: Standard Operating Procedure workflow for handling chemical reagents.
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A Note on Purification

Purity is critical for reproducible results in drug development. While a specific protocol for 3-
Fluoro-2-iodobenzaldehyde is not published, a general procedure for purifying related
aromatic aldehydes can be adapted from synthetic literature.[14]

General Purification Workflow (Post-Synthesis):
o Work-up: The crude reaction mixture is typically quenched with water.

o Extraction: The aqueous layer is extracted multiple times with an organic solvent in which the
product is highly soluble, such as ethyl acetate or dichloromethane.

e Washing: The combined organic layers are washed with water and then brine to remove
water-soluble impurities.

e Drying: The organic layer is dried over an anhydrous salt like sodium sulfate (Na2S0Oa4) or
magnesium sulfate (MgSOa).

o Concentration: The solvent is removed under reduced pressure using a rotary evaporator.

o Chromatography: The resulting crude solid or oil is purified using medium-pressure liquid
chromatography (MPLC) or flash column chromatography on a silica gel stationary phase. A
non-polar/polar solvent system (e.g., hexanes/ethyl acetate gradient) is typically employed to
elute the final product. The pure fractions are identified by thin-layer chromatography (TLC),
combined, and concentrated to yield the purified 3-Fluoro-2-iodobenzaldehyde.

Conclusion

3-Fluoro-2-iodobenzaldehyde is a valuable, albeit specialized, chemical intermediate. Its key
physical characteristics include a high boiling point of 262.3°C and a refractive index of 1.64.[1]
While comprehensive experimental data is not fully available in public literature, its chemical
behavior, spectroscopic fingerprints, and safety profile can be reliably inferred from established
chemical principles and data from its isomers. Adherence to rigorous safety and handling
protocols is essential for its use in synthesizing novel compounds for the pharmaceutical and
material science sectors. This guide serves as an authoritative resource for researchers,
enabling them to utilize this potent building block with confidence and safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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